molecular formula C14H19N5O2 B6624157 [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6624157
M. Wt: 289.33 g/mol
InChI Key: XMZSJZVQNWSJOF-RYUDHWBXSA-N
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Description

[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with methoxypyrimidine and methylpyrazole groups

Properties

IUPAC Name

[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-18-6-10(5-16-18)12-8-19(7-11(12)9-20)14-15-4-3-13(17-14)21-2/h3-6,11-12,20H,7-9H2,1-2H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSJZVQNWSJOF-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrole, the pyrrolidine ring can be constructed through cyclization reactions. This step often involves the use of reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.

    Introduction of Substituents: The methoxypyrimidine and methylpyrazole groups are introduced via nucleophilic substitution reactions. These reactions may require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

    Final Functionalization: The hydroxymethyl group is typically introduced in the final step through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine and pyrazole rings, using hydrogenation catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Reduced forms of the pyrimidine and pyrazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand in the study of enzyme-substrate interactions, particularly those involving pyrrolidine-containing enzymes. Its structural features make it a candidate for probing the active sites of various biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a precursor to bioactive compounds.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The methoxypyrimidine and methylpyrazole groups contribute to the compound’s binding affinity and specificity, influencing the overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
  • **[(3S,4R)-1-(4-chlor

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